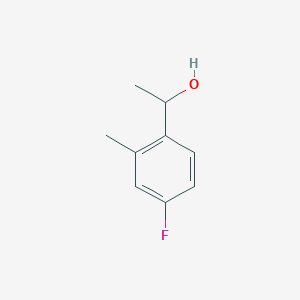

1-(4-Fluoro-2-methylphenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluoro-2-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZVPOAUVOHRHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereocontrol Strategies for 1 4 Fluoro 2 Methylphenyl Ethanol

Conventional Chemical Synthesis Routes to 1-(4-Fluoro-2-methylphenyl)ethanol

Conventional approaches to synthesizing 1-(4-fluoro-2-methylphenyl)ethanol typically involve well-established organic reactions, including the reduction of a ketone precursor and the addition of organometallic reagents to an aldehyde.

Reduction of 4-Fluoro-2-methylacetophenone Precursors

A common and direct method for the synthesis of 1-(4-fluoro-2-methylphenyl)ethanol is the reduction of the corresponding ketone, 4-fluoro-2-methylacetophenone. This transformation can be achieved using various reducing agents. Metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are frequently employed for this purpose due to their efficiency and ready availability. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the acetophenone (B1666503), followed by protonation of the resulting alkoxide to yield the secondary alcohol.

The choice of reducing agent and reaction conditions can influence the yield and purity of the product. For instance, sodium borohydride is a milder reducing agent and is often preferred for its selectivity, while lithium aluminum hydride is more powerful and can reduce a wider range of functional groups.

Grignard or Organolithium Additions to Aldehyde Precursors

An alternative conventional route involves the use of organometallic reagents, such as Grignard or organolithium reagents. missouri.edumasterorganicchemistry.com In this approach, a suitable organometallic compound, for example, methylmagnesium bromide (CH₃MgBr) or methyllithium (B1224462) (CH₃Li), is reacted with 4-fluoro-2-methylbenzaldehyde. wisc.edulibretexts.org The nucleophilic methyl group of the organometallic reagent attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup of the intermediate magnesium or lithium alkoxide affords the desired 1-(4-fluoro-2-methylphenyl)ethanol. libretexts.org

This method allows for the formation of the crucial carbon-carbon bond and the simultaneous generation of the alcohol functionality. The success of this reaction is highly dependent on the careful control of reaction conditions to prevent side reactions, as Grignard and organolithium reagents are highly reactive and sensitive to moisture and acidic protons. missouri.edulibretexts.org

Asymmetric Synthesis Approaches for Enantiopure 1-(4-Fluoro-2-methylphenyl)ethanol

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of methods to produce enantiomerically pure 1-(4-fluoro-2-methylphenyl)ethanol is of paramount importance. Asymmetric synthesis aims to selectively produce one enantiomer over the other.

Chiral Catalyst-Mediated Enantioselective Reduction Reactions

A highly effective strategy for obtaining enantiopure 1-(4-fluoro-2-methylphenyl)ethanol is through the enantioselective reduction of the prochiral ketone, 4-fluoro-2-methylacetophenone, using a chiral catalyst. nih.govbiomedpharmajournal.org This approach utilizes a small amount of a chiral catalyst to transfer stereochemical information to the product, resulting in a high enantiomeric excess (ee) of one enantiomer.

Several well-established chiral catalyst systems are employed for the asymmetric reduction of ketones.

Ruthenium-BINAP (Ru-BINAP) Catalysts: Chiral ruthenium complexes containing the bidentate phosphine (B1218219) ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) are powerful catalysts for asymmetric hydrogenation. nih.govacs.orgnih.gov In the presence of a hydrogen source, these catalysts can reduce 4-fluoro-2-methylacetophenone to 1-(4-fluoro-2-methylphenyl)ethanol with high enantioselectivity. nih.govyoutube.com The mechanism involves the coordination of the ketone to the chiral ruthenium complex, followed by the stereoselective transfer of hydrogen. acs.orgnih.gov The specific enantiomer of BINAP used determines the stereochemistry of the resulting alcohol.

Corey-Bakshi-Shibata (CBS) Catalysts: The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones by a borane (B79455) source, such as borane-dimethyl sulfide (B99878) complex (BMS). organic-chemistry.orgsantiago-lab.comsigmaaldrich.com The catalyst, derived from a chiral amino alcohol like proline, creates a chiral environment around the ketone, directing the borane to attack one face of the carbonyl group preferentially. santiago-lab.comyoutube.com This method is known for its high enantioselectivity and predictable stereochemical outcome. nih.govorganic-chemistry.org The reaction is typically performed at low temperatures to maximize the enantiomeric excess. sioc-journal.cn

The following table summarizes the key features of these asymmetric reduction methods:

| Catalyst System | Chiral Ligand/Catalyst | Reductant | Key Features |

| Ru-BINAP | (S)- or (R)-BINAP | H₂ | High enantioselectivity, applicable to a wide range of ketones. nih.govacs.orgyoutube.com |

| CBS Reduction | Chiral Oxazaborolidine | Borane (e.g., BMS) | Excellent enantioselectivity, predictable stereochemistry, mild reaction conditions. nih.govorganic-chemistry.orgsantiago-lab.comsigmaaldrich.com |

In addition to these chemical methods, biocatalytic approaches using microorganisms or isolated enzymes have also been explored for the enantioselective reduction of substituted acetophenones, offering an alternative green and highly selective route to chiral alcohols. researchgate.netnih.govmdpi.com

Organocatalytic Approaches to Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, offering an alternative to metal-based catalysts. mdpi.comnih.gov These small organic molecules can effectively promote chemical reactions with high enantioselectivity under mild conditions. mdpi.com

In the context of synthesizing chiral alcohols like 1-(4-fluoro-2-methylphenyl)ethanol, organocatalysts are primarily employed in the asymmetric reduction of the corresponding ketone, 4-fluoro-2-methylacetophenone. While specific studies detailing the organocatalytic reduction of this exact ketone are not prevalent in the provided search results, the general principles of organocatalytic ketone reduction are well-established. For instance, organocatalysts derived from chiral amines, such as those based on cinchona alkaloids or prolinol, are commonly used in conjunction with a stoichiometric reducing agent like a Hantzsch ester or a borane. beilstein-journals.orgresearchgate.net

The mechanism typically involves the formation of a chiral intermediate, such as an enamine or an iminium ion, which then undergoes a stereoselective hydride transfer from the reducing agent. The chiral environment created by the organocatalyst dictates the facial selectivity of the hydride attack on the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol. beilstein-journals.org The efficiency and enantioselectivity of these reactions are influenced by factors such as the catalyst structure, solvent, temperature, and the nature of the reducing agent.

Biocatalytic Transformations for Stereoselective Production

Biocatalysis offers a green and highly selective alternative for the production of enantiomerically pure alcohols. acs.orgconicet.gov.ar Enzymes and whole microbial cells are utilized to perform stereoselective reductions of prochiral ketones with high efficiency and under environmentally benign conditions. acs.orginflibnet.ac.in

Enzymatic Reduction of Ketone Substrates

The enzymatic reduction of 4-fluoro-2-methylacetophenone to yield 1-(4-fluoro-2-methylphenyl)ethanol is a highly effective method for obtaining the chiral alcohol with high enantiomeric purity. researchgate.net Alcohol dehydrogenases (ADHs) are a class of enzymes that are particularly well-suited for this transformation. researchgate.net These enzymes, often used as isolated preparations, catalyze the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of the ketone. nih.gov

The stereochemical outcome of the reduction is determined by the specific enzyme used, as different ADHs can exhibit opposite enantioselectivities, following Prelog's rule for (S)-alcohol formation or anti-Prelog's rule for (R)-alcohol formation. Ketoreductases (KREDs) are a commercially available and widely used subset of ADHs. Screening of KRED libraries against a target ketone can rapidly identify enzymes that provide high conversion and enantioselectivity for either the (R) or (S) alcohol. lookchem.com For example, studies on similar substituted acetophenones have demonstrated the successful application of KREDs to produce chiral alcohols with excellent enantiomeric excess (>99.5%) and high yields. lookchem.com The reaction conditions, such as pH, temperature, and co-solvent, can be optimized to enhance enzyme activity and stability. lookchem.com

Table 1: Examples of Enzymatic Reduction of Substituted Acetophenones

| Substrate | Biocatalyst | Product Configuration | Conversion (%) | Enantiomeric Excess (%) |

| 2-methylacetophenone | Periconia hispidula | (S) | >99 | >96 iomcworld.com |

| 4-fluoroacetophenone | Periconia hispidula | (S) | 72 | >96 iomcworld.com |

| 4-methylacetophenone | Periconia hispidula | (S) | 73 | 90 iomcworld.com |

| 2-bromo-4-fluoro acetophenone | Candida, Hansenula, Pichia, Rhodotorula, Saccharomyces, Sphingomonas, Baker's yeast | (S) | >90 | 99 researchgate.netmdpi.com |

This table presents data for structurally related compounds to illustrate the general applicability of the methodology.

Microbial Enantioselective Biotransformations

Whole microbial cells, such as bacteria, yeast, and fungi, are frequently used as biocatalysts for the asymmetric reduction of ketones. inflibnet.ac.in These microorganisms contain a variety of dehydrogenases that can catalyze the desired reaction. The use of whole cells offers several advantages, including the in-situ regeneration of cofactors, which simplifies the process and reduces costs. inflibnet.ac.in

Numerous studies have demonstrated the successful use of various microbial strains for the enantioselective reduction of substituted acetophenones. For instance, fungal species like Penicillium and Aspergillus have shown significant bioconversion of 4-fluoroacetophenone with varying enantioselectivity. researchgate.net The choice of microorganism is crucial, as different species and even different strains can produce opposite enantiomers of the alcohol. For example, in the reduction of a related ketone, Mortierella ramanniana produced the (R)-enantiomer, while Pullularia pullulans yielded the (S)-enantiomer. mdpi.com

The biotransformation process typically involves incubating the substrate with a growing culture of the microorganism or with resting cells in a buffer solution. researchgate.net The reaction progress is monitored over time, and the product is then extracted and purified. Factors such as the composition of the culture medium, pH, temperature, and substrate concentration can significantly influence the conversion and enantioselectivity of the biotransformation. nih.gov

Table 2: Microbial Reduction of Substituted Acetophenones

| Substrate | Microorganism | Product Configuration | Conversion (%) | Enantiomeric Excess (%) |

| 4-fluoroacetophenone | Penicillium sp. | Not specified | Significant | Varying researchgate.net |

| 4-fluoroacetophenone | Aspergillus sp. | Not specified | Significant | Varying researchgate.net |

| 2-methylacetophenone | Periconia hispidula | (S) | >99 | >96 iomcworld.com |

| 4-fluoroacetophenone | Periconia hispidula | (S) | 72 | >96 iomcworld.com |

This table presents data for structurally related compounds to illustrate the general applicability of the methodology.

Novel and Sustainable Synthetic Protocols

The development of more sustainable and scalable synthetic methods is a key focus in modern pharmaceutical manufacturing. acs.org Flow chemistry, in particular, offers significant advantages over traditional batch processes. mdpi.com

Flow Chemistry Applications for Scalable Production

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.compolimi.it This technology offers several benefits for the synthesis of pharmaceutical intermediates like 1-(4-fluoro-2-methylphenyl)ethanol, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and seamless integration of multiple reaction steps. acs.orgmdpi.com

While a specific flow chemistry synthesis for 1-(4-fluoro-2-methylphenyl)ethanol is not detailed in the provided search results, the principles can be readily applied. For instance, the enzymatic reduction of 4-fluoro-2-methylacetophenone could be adapted to a flow process. This would typically involve immobilizing the enzyme, such as a KRED, on a solid support and packing it into a column reactor. A solution containing the ketone substrate and the cofactor would then be continuously passed through the reactor. This setup allows for easy separation of the product from the enzyme, enabling catalyst recycling and continuous production. Such a system has been successfully implemented for the synthesis of other chiral alcohols.

The integration of reaction and purification steps in a continuous flow system can further enhance efficiency. For example, the output stream from the enzymatic reactor could be directly passed through a scavenger resin to remove any unreacted starting material or byproducts, followed by an in-line extraction or crystallization to isolate the pure product. This approach minimizes manual handling and reduces waste, contributing to a more sustainable and cost-effective manufacturing process. thieme-connect.de

Green Chemistry Principles in Synthetic Route Design

The growing emphasis on sustainable industrial practices has propelled the adoption of green chemistry principles in the design of synthetic routes for compounds like 1-(4-fluoro-2-methylphenyl)ethanol. The core objective is to minimize environmental impact by reducing waste, eliminating hazardous substances, and improving energy efficiency. Biocatalysis, in particular, has emerged as a powerful tool that aligns with many of these principles. bibliotekanauki.placs.org

The synthesis of 1-(4-fluoro-2-methylphenyl)ethanol is primarily achieved through the reduction of the corresponding prochiral ketone, 4'-fluoro-2'-methylacetophenone. The application of green chemistry to this transformation focuses on several key areas:

Use of Biocatalysts: Enzymes, particularly alcohol dehydrogenases (ADHs), are highly effective and selective catalysts for the asymmetric reduction of ketones. wisdomlib.orgresearchgate.net They operate under mild conditions (ambient temperature and pressure, neutral pH), often in aqueous media, thereby reducing the energy consumption and the need for harsh, toxic reagents and organic solvents typically associated with traditional chemical reductions. wisdomlib.orgnih.gov The use of whole-cell biocatalysts, such as fungi or bacteria, further simplifies the process by providing the necessary enzymes and cofactor regeneration systems in a self-contained and cost-effective manner. iomcworld.comresearchgate.net

Atom Economy: The reduction of a ketone to an alcohol is an inherently atom-economical reaction, as it involves the addition of a hydrogen molecule (or its equivalent) to the substrate. acs.org Biocatalytic reductions, especially those employing cofactor regeneration systems, further enhance atom economy by minimizing the use of stoichiometric reagents. wisdomlib.org

Safer Solvents: A major tenet of green chemistry is the use of safer solvents, with water being the most desirable. acs.org Many biocatalytic reductions of ketones can be performed in aqueous environments, significantly reducing the environmental and safety hazards associated with volatile organic solvents. nih.gov

Renewable Feedstocks: The enzymes and microorganisms used as biocatalysts are derived from renewable resources and are biodegradable. wisdomlib.org This contrasts sharply with many traditional chemical catalysts that are based on finite and often toxic heavy metals. bibliotekanauki.pl

The asymmetric reduction of acetophenone derivatives using various biocatalysts demonstrates the practical application of these green principles. For instance, the fungus Periconia hispidula has been shown to effectively reduce a range of substituted acetophenones, including 2-methylacetophenone and 4-fluoroacetophenone, with high conversion and enantioselectivity. iomcworld.comiomcworld.com Similarly, soil fungal isolates like Penicillium and Aspergillus species have exhibited significant capabilities in the bio-reduction of 4-fluoroacetophenone. researchgate.net

The following table summarizes research findings on the biocatalytic reduction of ketones structurally related to 4'-fluoro-2'-methylacetophenone, highlighting the green and stereoselective nature of these transformations.

| Substrate | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee, %) | Stereochemistry | Reference |

| 2-Methylacetophenone | Periconia hispidula | >99 | >99 | (S) | iomcworld.com |

| 4-Fluoroacetophenone | Periconia hispidula | 72 | >96 | (S) | iomcworld.comiomcworld.com |

| 4-Fluoroacetophenone | Penicillium rubens VIT SS1 | >90 | >90 | Not Specified | researchgate.net |

| 2-Fluoroacetophenone | Periconia hispidula | >99 | >99 | (S) | iomcworld.com |

| 4'-Fluoroacetophenone | (S)-1-phenylethanol dehydrogenase (PEDH) | 100 | 100 | (S) | nih.gov |

These examples underscore the potential of biocatalysis to provide a sustainable and efficient pathway for the synthesis of chiral alcohols like 1-(4-fluoro-2-methylphenyl)ethanol. The use of whole-cell systems and specific enzymes like PEDH offers high conversions and excellent enantioselectivities, while adhering to the principles of green chemistry by operating in mild, aqueous conditions and minimizing waste. iomcworld.comnih.gov The successful reduction of both ortho-methyl and para-fluoro substituted acetophenones individually suggests a high probability of success for the combined substrate, 4'-fluoro-2'-methylacetophenone.

Chemical Reactivity, Transformation Pathways, and Reaction Mechanism Studies of 1 4 Fluoro 2 Methylphenyl Ethanol

Reactions Involving the Secondary Alcohol Functionality

The secondary alcohol group is a key site for various chemical transformations, including oxidation, substitution, and dehydration reactions.

Oxidation Reactions to Ketone or Carboxylic Acid Derivatives

The oxidation of the secondary alcohol in 1-(4-fluoro-2-methylphenyl)ethanol can lead to the formation of the corresponding ketone, 4'-fluoro-2'-methylacetophenone, or further to carboxylic acid derivatives. The choice of oxidizing agent and reaction conditions determines the final product.

Common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide can be employed for this transformation. evitachem.com For instance, the oxidation of similar secondary alcohols like 1-(4-methylphenyl)ethanol (B1581246) to its corresponding ketone is a well-established reaction. cymitquimica.com The resulting ketone, 4'-fluoro-2'-methylacetophenone, is a valuable intermediate in organic synthesis. cymitquimica.com

Further oxidation to a carboxylic acid, such as 4-fluoro-2-methylbenzoic acid, would require harsher reaction conditions or more potent oxidizing agents. The synthesis of 4-fluoro-2-methylbenzoic acid from related precursors has been documented, highlighting its accessibility through oxidative pathways. google.com

Table 1: Oxidation Reactions of 1-(4-Fluoro-2-methylphenyl)ethanol

| Reactant | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 1-(4-Fluoro-2-methylphenyl)ethanol | Potassium permanganate, Chromium trioxide | 4'-Fluoro-2'-methylacetophenone | evitachem.com |

| 1-(4-Fluoro-2-methylphenyl)ethanol | Stronger oxidizing agents | 4-Fluoro-2-methylbenzoic acid |

Substitution Reactions of the Hydroxyl Group (e.g., Halogenation, Etherification, Esterification)

The hydroxyl group of 1-(4-fluoro-2-methylphenyl)ethanol is a poor leaving group and generally requires activation for substitution reactions to occur. libretexts.orglibretexts.org

Halogenation: Conversion of the alcohol to an alkyl halide can be achieved using reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination). libretexts.org These reactions typically proceed via an intermediate that transforms the hydroxyl into a better leaving group. libretexts.orglibretexts.org For example, the reaction with thionyl chloride in the presence of a base like pyridine (B92270) often leads to an SN2 reaction, resulting in the corresponding alkyl chloride. libretexts.org

Etherification: The formation of ethers from 1-(4-fluoro-2-methylphenyl)ethanol can be accomplished through various methods. One common approach is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Another method involves the acid-catalyzed reaction of the alcohol with another alcohol, though this is a reversible process.

Esterification: Esterification is a frequently employed reaction for secondary alcohols. The Fischer esterification, involving the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic method for ester synthesis. libretexts.org The equilibrium of this reaction can be shifted towards the product by removing water as it is formed. libretexts.org

Dehydration Reactions to Alkene Derivatives

The elimination of water from 1-(4-fluoro-2-methylphenyl)ethanol results in the formation of an alkene derivative, specifically 1-fluoro-3-(1-ethenyl)benzene. This reaction is typically carried out under acidic conditions with heating. The mechanism involves protonation of the hydroxyl group to form a good leaving group (water), followed by the loss of a proton from an adjacent carbon to form the double bond.

Reactivity of the Fluorinated Aromatic Moiety

The fluorine atom and the methyl group on the phenyl ring influence the reactivity of the aromatic system in both nucleophilic and electrophilic substitution reactions.

Nucleophilic Aromatic Substitution on the Fluorophenyl Ring

Aryl halides are generally unreactive towards nucleophilic substitution under standard SN1 or SN2 conditions. libretexts.org However, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is activated by strongly electron-withdrawing groups at the ortho and/or para positions to the leaving group. libretexts.orgpressbooks.pub

In the case of 1-(4-fluoro-2-methylphenyl)ethanol, the fluorine atom is the potential leaving group. The methyl group at the ortho position is an electron-donating group, which slightly deactivates the ring towards nucleophilic attack. While the fluorine itself is an electron-withdrawing group, the absence of strong activating groups like nitro groups makes SNAr reactions challenging under mild conditions. libretexts.org For substitution to occur, harsh conditions with strong nucleophiles would likely be required, potentially proceeding through a benzyne (B1209423) intermediate. pressbooks.pub

Electrophilic Aromatic Substitution Patterns and Regioselectivity

In electrophilic aromatic substitution, the incoming electrophile is directed by the existing substituents on the aromatic ring. The fluorine atom is a deactivating but ortho-, para-directing group due to the interplay of its inductive electron-withdrawing effect and resonance electron-donating effect. masterorganicchemistry.com The methyl group is an activating and ortho-, para-directing group.

In 1-(4-fluoro-2-methylphenyl)ethanol, the directing effects of the fluorine and methyl groups are synergistic. The positions ortho and para to the methyl group are C1, C3, and C5. The positions ortho and para to the fluorine are C3 and C5. Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions. The steric hindrance from the adjacent methyl and ethanol (B145695) groups might influence the regioselectivity between these two positions.

For example, in a Friedel-Crafts acylation reaction using m-fluorotoluene (a similar substrate), a mixture of ortho and para isomers is obtained, demonstrating the directing effects of the substituents. google.com

Table 2: Regioselectivity in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|

| -F (Fluoro) | Deactivating | Ortho, Para |

| -CH₃ (Methyl) | Activating | Ortho, Para |

Impact of Fluorine and Methyl Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in 1-(4-fluoro-2-methylphenyl)ethanol is significantly modulated by the electronic and steric properties of the fluorine and methyl substituents. The fluorine atom at the para-position primarily exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This duality influences the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene (B151609). The deactivating nature of fluorine directs incoming electrophiles to the ortho- and para-positions, though the para-position is already occupied.

Conversely, the methyl group at the ortho-position is an electron-donating group through its inductive effect (+I) and hyperconjugation. This activating nature of the methyl group counteracts the deactivating effect of the fluorine atom to some extent. However, the steric hindrance imposed by the ortho-methyl group can influence the regioselectivity of aromatic substitution reactions, potentially directing incoming groups to the positions less sterically hindered. The combined influence of these substituents creates a complex reactivity pattern that is crucial for understanding the chemical behavior of 1-(4-fluoro-2-methylphenyl)ethanol in various transformations.

Detailed Mechanistic Investigations of 1-(4-Fluoro-2-methylphenyl)ethanol Transformations

Elucidation of Reaction Intermediates and Transition States

Mechanistic studies of reactions involving 1-(4-fluoro-2-methylphenyl)ethanol often point to the formation of a benzylic carbocation as a key reaction intermediate, particularly in acid-catalyzed reactions or nucleophilic substitutions under S_N1 conditions. The stability of this carbocation is enhanced by the electron-donating methyl group at the ortho-position through hyperconjugation and inductive effects. The para-fluoro substituent, while inductively destabilizing, can participate in resonance stabilization by donating a lone pair of electrons to the carbocationic center.

Computational studies on similar benzylic systems have been instrumental in modeling the transition states of these reactions. For instance, in the case of nucleophilic substitution, the transition state for an S_N1 pathway would involve the departure of the leaving group (e.g., a protonated hydroxyl group) to form the planar carbocation intermediate. The geometry and energy of these transition states are influenced by the electronic nature of the substituents on the aromatic ring.

Stereochemical Course of Reactions

The stereochemical outcome of reactions at the chiral center of 1-(4-fluoro-2-methylphenyl)ethanol is highly dependent on the reaction mechanism. For reactions proceeding through a discrete benzylic carbocation intermediate (S_N1 mechanism), racemization is the expected outcome. The planar nature of the carbocation allows for the nucleophile to attack from either face with equal probability, leading to a mixture of enantiomers.

In contrast, reactions following an S_N2 pathway would proceed with an inversion of configuration at the stereocenter. This mechanism involves a backside attack by the nucleophile, leading to a single, stereochemically inverted product. The choice between these pathways can be influenced by factors such as the nature of the solvent, the nucleophile, and the leaving group. For example, the use of a non-polar solvent and a weak nucleophile would favor an S_N1 pathway, while a polar aprotic solvent and a strong nucleophile would promote an S_N2 reaction.

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics of reactions involving 1-(4-fluoro-2-methylphenyl)ethanol are intrinsically linked to the stability of the intermediates and transition states. For S_N1 reactions, the rate-determining step is the formation of the benzylic carbocation. The electron-donating methyl group is expected to accelerate this step by stabilizing the developing positive charge, thus increasing the reaction rate. The fluorine atom's dual electronic effects present a more complex scenario, where its inductive electron-withdrawing nature may slow the reaction, while its mesomeric electron-donating ability could have a rate-enhancing effect.

Table of Reaction Parameters for Transformations of Substituted Benzylic Alcohols

| Reaction Type | Substituent Effects | Expected Stereochemical Outcome | Kinetic Influences |

| S_N1 Substitution | o-Methyl: Stabilizing; p-Fluoro: Ambivalent | Racemization | Rate enhanced by methyl, complex effect from fluorine |

| S_N2 Substitution | Steric hindrance from o-methyl | Inversion of Configuration | Rate potentially decreased by steric hindrance |

| Elimination (E1) | o-Methyl: Stabilizes carbocation | Zaitsev/Hofmann product mixture | Rate enhanced by methyl |

| Elimination (E2) | Steric hindrance from o-methyl | Dependent on base size | Rate can be influenced by steric hindrance |

Applications of 1 4 Fluoro 2 Methylphenyl Ethanol in Advanced Organic Synthesis and Material Science

Role as a Chiral Building Block in Complex Molecule Synthesis

The presence of a stereocenter in 1-(4-Fluoro-2-methylphenyl)ethanol makes it a crucial chiral building block. bldpharm.combldpharm.com Chiral synthesis is paramount in the development of new drugs and agrochemicals, where a specific enantiomer often accounts for the desired biological activity. researchgate.net The synthesis of such chiral compounds from non-chiral starting materials is frequently accomplished using chiral metal catalysts. researchgate.net

The "4-fluoro-2-methylphenyl" moiety is a key component in the development of novel pharmaceuticals. A prominent example is its incorporation into Vestipitant, a potent and selective NK1 receptor antagonist. acs.orgresearchgate.net The synthesis of Vestipitant involves creating 2-(S)-(4-fluoro-2-methylphenyl)piperazine derivatives, highlighting the role of the core structure in forming enantiomerically pure heterocyclic systems for active pharmaceutical ingredients. acs.org

Furthermore, related chiral fluoroaromatic alcohols have been identified as key intermediates for potential anti-Alzheimer's drugs. For instance, the enantioselective microbial reduction of 2-bromo-4-fluoro acetophenone (B1666503) yields (S)-1-(2'-bromo-4'-fluorophenyl)ethanol, a critical precursor in this therapeutic area. mdpi.com Biocatalytic methods, using microorganisms like Hansenula polymorpha or enzymes, are often employed to produce these chiral alcohols with high enantiomeric excess (>98%) and in good yields (>80%). mdpi.com

| Pharmaceutical Intermediate | Therapeutic Area/Target | Synthesis Note | Reference |

|---|---|---|---|

| 2-(S)-(4-Fluoro-2-methylphenyl)piperazine derivatives | NK1 Receptor Antagonist (e.g., Vestipitant) | Synthesized from the 4-fluoro-2-methylphenyl moiety to create a C-phenylpiperazine structure. | acs.orgresearchgate.net |

| (S)-1-(2'-bromo-4'-fluorophenyl)ethanol | Anti-Alzheimer's Disease | Prepared via enantioselective microbial reduction of the corresponding acetophenone. | mdpi.com |

| (S)-2-Chloro-1-(3-chlorophenyl)ethanol | Anticancer (IGF-1 Receptor Inhibitors) | Produced via microbial reduction of the parent ketone. | mdpi.com |

Chiral alcohols and their amine derivatives are fundamental scaffolds for creating chiral ligands and auxiliaries used in asymmetric synthesis. The electronegativity of the fluorine atom in structures like 1-(2-Fluoro-4-methyl-phenyl)-ethylamine, an analog of the title compound, can enhance chiral induction on metal surfaces. While specific examples detailing the use of 1-(4-Fluoro-2-methylphenyl)ethanol itself as a ligand scaffold are not extensively documented in the provided results, the broader class of chiral fluorinated phenyl-ethanols and -ethylamines are recognized for this potential in asymmetric catalysis. researchgate.netmdpi.com

Utility as a Versatile Synthetic Intermediate

Beyond its chirality, the compound's aromatic ring and functional groups allow it to serve as a flexible intermediate for constructing a variety of organic molecules.

The 4-fluoro-2-methylphenyl group is a valuable synthon for building fluorinated heterocyclic compounds. As previously mentioned, it is a cornerstone in the synthesis of piperazine-based NK1 receptor antagonists like Vestipitant. acs.orgresearchgate.net In a related context, other fluorophenyl ethanols are used to create different heterocyclic systems. For example, 1-(4-Fluoro-phen-yl)-2-(1H-imidazol-1-yl)ethanol is a compound where an imidazole (B134444) ring is attached to a fluorophenyl ethanol (B145695) backbone. nih.gov The synthesis of pyrazinones and quinoxalinones has also been achieved through the reaction of glyoxalates with diamines, demonstrating a pathway to various nitrogen-containing heterocycles. researchgate.net

The synthesis of polysubstituted aromatic compounds often requires careful strategic planning, particularly concerning the order of reactions and the directing effects of substituents. libretexts.org The preparation of the necessary precursors for 1-(4-Fluoro-2-methylphenyl)ethanol, such as 4-fluoro-2-methylbenzoic acid, can be achieved through a Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis. google.com The resulting substituted benzene (B151609) can then undergo further electrophilic aromatic substitution reactions. dokumen.pub The existing methyl and hydroxyl groups on the ring influence the position of any new substituents, allowing for the controlled synthesis of more complex, polysubstituted aromatic structures. libretexts.org

Design and Synthesis of Analogs and Derivatives for Structure-Reactivity Studies

Modifying the structure of 1-(4-Fluoro-2-methylphenyl)ethanol allows researchers to study how changes in functional groups affect the molecule's reactivity and properties.

The synthesis of derivatives is a common strategy to explore structure-activity relationships. For example, substituted acetophenone derivatives can be reacted with hydrazinyl-pyrrolo-pyrimidines to form hydrazones, creating new compounds for biological evaluation. rasayanjournal.co.in Similarly, analogs such as 1-(2-Fluoro-4-methyl-phenyl)-ethylamine are used as intermediates to create more complex molecules for research into their potential biological activities.

Kinetic studies on derivatives provide insight into their reactivity. Research on 3-(3-fluorophenyl)-1,2,4,5-tetrazine derivatives, for instance, has been conducted to understand how different substituents on the phenyl ring affect the molecule's bioorthogonal reactivity, which is crucial for applications like in-vivo imaging. chemrxiv.org These studies help in designing next-generation molecules with optimized properties.

| Derivative/Analog Class | Synthetic Approach | Purpose of Study | Reference |

|---|---|---|---|

| Hydrazones | Reaction of substituted acetophenones with 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine. | Synthesis of new bioactive compounds. | rasayanjournal.co.in |

| Ethylamines | Typically involves reaction of a benzaldehyde (B42025) with an amine in the presence of a reducing agent. | Used as an intermediate for more complex molecules to study potential biological activity. | |

| Aryltetrazines | Reaction of a benzonitrile (B105546) with hydrazine, followed by oxidation. | Structure-kinetics relationship studies for bioorthogonal reactivity. | chemrxiv.org |

Modulation of Electronic and Steric Properties through Substituent Variation

The strategic placement of the fluoro and methyl groups on the phenyl ring of 1-(4-Fluoro-2-methylphenyl)ethanol is a key determinant of its utility. The variation of these substituents in analogous structures allows for the fine-tuning of molecular properties, a concept central to modern drug design and material science. nih.gov

The introduction of a fluorine atom, a bioisostere of a hydrogen atom, can significantly alter the electronic properties of a molecule. nih.gov Its high electronegativity can influence the acidity of nearby protons, modify hydrogen bonding capabilities, and block metabolic pathways, thereby enhancing the pharmacokinetic profile of a drug candidate. nih.gov In material science, the use of lateral fluorine substitution in liquid crystal design has been shown to enhance thermal stability and influence the mesomorphic behavior of the resulting materials due to changes in polarity and molecular polarisability. researchgate.net

The ortho-methyl group provides steric hindrance, which can direct the conformation of a molecule or its derivatives. This steric influence is crucial in asymmetric synthesis, where it can control the stereochemical outcome of reactions. In the context of pharmacologically active molecules, this steric bulk can enhance binding selectivity for a specific biological target by preventing unwanted interactions.

Research into derivatives built from similar structural motifs demonstrates these principles. For instance, studies on N-benzyl-1,2,3-triazole derivatives show that the presence and position of fluorine atoms on the phenyl ring significantly influence their inhibitory activity against enzymes like soybean lipoxygenase (LOX). mdpi.com This highlights how subtle changes to the aryl substitution pattern, a core feature of 1-(4-Fluoro-2-methylphenyl)ethanol, can modulate biological function.

Table 1: Research Findings on Property Modulation via Substituent Variation

| Compound Class | Substituent Variation | Observed Effect | Research Focus |

| N-Benzyl-1,2,3-triazole Oxides | Introduction of one or two fluorine atoms on the phenyl ring. | The compound with two fluorine atoms (10c) was the most potent inhibitor of soybean LOX (IC50 10 μM). mdpi.com | Antioxidant and enzyme inhibition activity. mdpi.com |

| Liquid Crystals | Replacement of lateral methyl or bromo groups with a fluorine atom. | Enhancement of thermal stability and a wider temperature range for mesophases. researchgate.net | Development of new liquid crystalline materials. researchgate.net |

| HIV-1 Inhibitors | Replacement of a hydrogen atom with a fluorine atom (Lamivudine vs. Emtricitabine). | The 5-fluoro analogue (Emtricitabine) is consistently more potent against HIV-1. nih.gov | Medicinal chemistry and drug design. nih.gov |

Exploration of Derivatives with Modified Hydroxyl or Aryl Moieties

The chemical versatility of 1-(4-Fluoro-2-methylphenyl)ethanol is centered on the reactivity of its hydroxyl and aryl groups, allowing for the synthesis of a diverse range of derivatives.

Modification of the Hydroxyl Moiety: The secondary alcohol functional group is a prime site for chemical transformation. It can be oxidized to the corresponding ketone, 1-(4-fluoro-2-methylphenyl)ethanone, which is a common precursor in many synthetic routes. evitachem.com This ketone can then undergo a variety of reactions, such as bromination to form 2-Bromo-1-(4-fluoro-2-methylphenyl)ethanone, a reactive intermediate that can participate in nucleophilic substitution reactions to build more complex molecular scaffolds. evitachem.com The hydroxyl group itself can also be converted into a better leaving group for substitution reactions or can be used in esterification or etherification reactions to attach other molecular fragments.

Modification of the Aryl Moiety: While the existing fluoro and methyl groups define the core properties, further modifications to the aryl ring can be explored. These modifications can include the introduction of additional substituents to further tune the electronic and steric profile of the molecule. For example, a study focused on designing antifungal agents synthesized a series of thiourea (B124793) derivatives where various substituted phenyl isothiocyanates were reacted with a precursor molecule. mdpi.com This approach led to the creation of compounds like 1-(5-((6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-1,3,4-thiadiazol-2-yl)-3-(4-fluoro-2-methyl-3-nitrophenyl)thiourea, demonstrating the introduction of a nitro group onto the 4-fluoro-2-methylphenyl moiety to enhance biological activity. mdpi.com

A notable example of the application of this structural unit is in the synthesis of Vestipitant, a potent and selective NK1 receptor antagonist. researchgate.net The synthesis involves creating 2-(S)-(4-fluoro-2-methylphenyl)piperazine, showcasing how the core 1-(4-fluoro-2-methylphenyl) structure serves as a critical component of a complex pharmaceutical agent. researchgate.net

Table 2: Synthesis of 1-(4-Fluoro-2-methylphenyl)ethanol Derivatives

| Starting Material | Reagent(s) | Product | Application/Research Area |

| 1-(4-fluoro-2-methylphenyl)ethanone | Bromine or N-bromosuccinimide (NBS) | 2-Bromo-1-(4-fluoro-2-methylphenyl)ethanone evitachem.com | Intermediate for nucleophilic substitution reactions. evitachem.com |

| 2-Bromo-1-(4-fluoro-2-methylphenyl)ethanone | Amines, Thiols | Nucleophilic substitution products | Synthesis of pharmaceuticals and specialty chemicals. evitachem.com |

| 1-(4-fluoro-2-methylphenyl)ethanone | Sodium borohydride (B1222165) or lithium aluminum hydride | 1-(4-Fluoro-2-methylphenyl)ethanol evitachem.com | Reduction to the corresponding alcohol. evitachem.com |

| Nopol-derived aminothiadiazole | 4-fluoro-2-methyl-3-nitrophenyl isothiocyanate | 1-(5-((6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-1,3,4-thiadiazol-2-yl)-3-(4-fluoro-2-methyl-3-nitrophenyl)thiourea mdpi.com | Design of novel antifungal agents. mdpi.com |

Mechanistic Investigations of Biological Interactions for 1 4 Fluoro 2 Methylphenyl Ethanol and Its Analogs Excluding Clinical Data

Molecular Interactions with Biological Targets (In Vitro Studies)

In vitro investigations provide a controlled environment to dissect the direct interactions between a compound and its biological targets, such as enzymes and receptors. For 1-(4-Fluoro-2-methylphenyl)ethanol and its analogs, these studies are crucial for understanding the foundational mechanisms of their potential therapeutic effects.

The structural features of 1-(4-Fluoro-2-methylphenyl)ethanol and its derivatives, particularly the presence of a fluorine atom, can enhance their binding affinity to specific enzymes. This enhanced affinity can lead to the inhibition or activation of these enzymes, thereby modulating biochemical pathways. For example, fluorinated compounds have been designed as mechanism-based enzyme inhibitors due to fluorine's high electronegativity and small size. researchgate.net

Analogs of 1-(4-Fluoro-2-methylphenyl)ethanol have been investigated as inhibitors of various enzymes. For instance, derivatives have been studied for their potential to inhibit survivin, a protein that is highly expressed in many cancer cells. plos.org In these studies, the introduction of a fluoro group to the phenyl ring of a parent compound led to an increase in activity in several cancer cell lines. plos.org Specifically, the analog containing the 4-fluoro-2-methylphenyl moiety, among others, showed significant anti-proliferative properties. plos.org

The inhibitory potential of related structures has also been explored against other enzymes. For example, some quinazoline (B50416) derivatives bearing a substituted phenyl group have been identified as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site. nih.gov While not directly 1-(4-fluoro-2-methylphenyl)ethanol, these studies highlight how the phenyl and substituted phenyl moieties contribute to enzyme inhibition. nih.gov

Table 1: Examples of Enzyme Inhibition by Analogs

| Compound/Analog Class | Target Enzyme/Protein | Observed Effect | Reference |

| UC-112 analog with fluoro-substituted C ring | Survivin | Increased anti-proliferative activity | plos.org |

| Dihydroisoquinolinone with 4-fluoro-2-methylphenyl | WDR5 | Potent and selective inhibition | nih.gov |

| Quinazoline derivatives | Tubulin | Inhibition of polymerization | nih.gov |

The interaction of 1-(4-Fluoro-2-methylphenyl)ethanol analogs with various receptors has been a significant area of research, particularly in the context of neurokinin (NK) and dopamine (B1211576) receptors.

Analogs of 1-(4-fluoro-2-methylphenyl)ethanol have been central to the development of potent and selective neurokinin 1 (NK1) receptor antagonists. researchgate.netresearchgate.netacs.org These antagonists are being investigated for their potential in treating a range of central nervous system disorders. acs.org The discovery of compounds like casopitant (B1241461) and vestipitant, which feature the 2-(4-fluoro-2-methylphenyl)piperazine (B3152940) core, underscores the importance of this chemical moiety for high-affinity binding to the NK1 receptor. researchgate.netresearchgate.net The design of these compounds aimed to maximize their affinity for the NK1 receptor binding site. acs.org

In the case of dopamine receptors, analogs containing the 4-fluoro-2-methylphenyl group have been synthesized and evaluated for their binding affinities. nih.gov For example, a series of (E)-N-((1-(dimethylamino)cyclohexyl)methyl)-2-(4-fluoro-2-methylphenyl)diazene-1-carboxamides were synthesized and their binding to dopamine D3 and μ-opioid receptors was assessed. nih.gov These studies help to understand how modifications to the core structure influence receptor selectivity and affinity. nih.gov

The stereochemistry of these analogs also plays a critical role in their receptor interactions, a concept that will be explored further in a subsequent section.

Table 2: Receptor Binding Affinities of Selected Analogs

| Compound/Analog | Target Receptor | Binding Affinity (Ki) | Reference |

| Vestipitant | Human NK1 Receptor | High affinity (specific value not provided) | researchgate.net |

| Casopitant | NK1 Receptor | High affinity (specific value not provided) | researchgate.netacs.org |

| (E)-N-((1-(Dimethylamino)cyclohexyl)methyl)-2-(4-fluoro-2-methylphenyl)diazene-1-carboxamide | μ-Opioid Receptor | 1.1 μM (for methyl-substituted analog 4c) | nih.gov |

| 2-(4-Fluoro-2-methylphenyl)diazene-1-carboxamide analog (3b) | Dopamine D3 Receptor | Nanomolar range | nih.gov |

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying different parts of a molecule, researchers can identify key structural features responsible for its interaction with biological targets.

The nature and position of substituents on the phenyl ring of 1-(4-fluoro-2-methylphenyl)ethanol and its analogs have a profound impact on their binding modes and molecular recognition by biological targets.

The fluorine atom at the 4-position of the phenyl ring is a common feature in many biologically active compounds. This is because fluorine can block metabolic oxidation at that position and deactivate the rest of the ring to some extent. researchgate.net In the context of factor Xa inhibitors, a fluorine atom ortho to an anilide nitrogen was found to improve cell permeability, possibly through an electrostatic interaction that masks the hydrogen-bonding capacity of the N-H group. acs.org

In the development of survivin inhibitors, the introduction of a fluoro group onto the C ring of the lead compound UC-112 resulted in increased activity in several cancer cell lines. plos.org Similarly, in the optimization of WDR5 inhibitors, replacing a 4-fluoro-2-methylpyridin-3-yl group with a more stable 4-fluoro-2-methylphenyl isostere was beneficial for in vitro potency. nih.gov

Studies on quinazoline-based anticancer agents have shown that various substituents on the phenyl ring at the 4-position of the quinazoline core can modulate antiproliferative activity. nih.gov For instance, derivatives with 4-ethoxyphenyl and 4-methylthiophenyl groups showed activity comparable to the parent compound. nih.gov

In the context of dopamine transporter (DAT) ligands, a study of 3β-(4'-substituted phenyl)-2β-heterocyclic tropanes found a high correlation between binding potency and the molecular electrostatic potential near the heteroatoms in the 2β-substituent, highlighting the importance of electrostatic interactions. acs.org

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. researchgate.net This is because biological targets like enzymes and receptors are themselves chiral and often exhibit a high degree of stereoselectivity in their interactions with ligands. researchgate.net

For analogs of 1-(4-fluoro-2-methylphenyl)ethanol, stereochemistry has been shown to be crucial for their biological function. In the development of the NK1 receptor antagonist vestipitant, the (S)-enantiomer of the C-phenylpiperazine core was found to be the most active. researchgate.net The specific stereochemistry at the benzylic position was also identified as being important for the compound's mode of antagonism. researchgate.net

Similarly, for the NK1 receptor antagonist casopitant, the specific stereoisomer (2R,4S) was selected for clinical development based on its potent and selective activity. researchgate.netacs.org The synthesis of such chiral compounds often relies on asymmetric reduction of the corresponding carbonyl groups using enzymes, which can produce the desired enantiomerically pure fluorinated 1-arylethanols. researchgate.net

In studies of quinazoline-based anticancer agents, it was observed that the (+)-enantiomer of the lead compound exhibited stronger antiproliferative activity than the (-)-enantiomer, although the absolute configurations were not determined. nih.gov This again underscores the importance of stereochemistry in biological interactions.

Cellular Pathway Modulation at the Molecular Level (In Vitro)

The interaction of 1-(4-fluoro-2-methylphenyl)ethanol and its analogs with their molecular targets can lead to the modulation of various cellular pathways. In vitro studies using cell lines allow researchers to observe these downstream effects.

Analogs of 1-(4-fluoro-2-methylphenyl)ethanol have been shown to modulate pathways involved in cancer cell proliferation and survival. For example, novel survivin inhibitors based on an oxyquinoline scaffold, some of which contain the fluoro-substituted phenyl moiety, were found to have potent anti-proliferative effects against a panel of cancer cell lines. plos.org Western blot analyses confirmed that these compounds maintained high selectivity for survivin inhibition over other members of the inhibitor of apoptosis protein family. plos.org

In another study, a dual inhibitor of autophagy and REV-ERB containing a 4-fluoro-2-methoxyphenyl group was developed. acs.org This compound was shown to efficiently kill various cancer cells and its optimization led to a derivative with improved potency in blocking autophagy and enhanced toxicity against cancer cells. acs.orgnih.gov Mechanistic studies revealed that a related compound stimulated the formation of intracellular reactive oxygen species (ROS) and the depolarization of the mitochondrial membrane, which can lead to increased apoptosis and cytotoxicity. mdpi.com

Furthermore, a highly potent and orally bioavailable fluorobisamide, developed as an HSF1 pathway inhibitor, demonstrated significant antiproliferative activity against a panel of human ovarian cancer cell lines. nuvectis.com This compound caused tumor regression in a xenograft model with on-pathway biomarker modulation. nuvectis.com

Investigation of Specific Biochemical Pathways Affected by the Compound

There are currently no dedicated studies identifying specific biochemical pathways directly modulated by 1-(4-fluoro-2-methylphenyl)ethanol. Its principal significance lies in its use as a building block for pharmacologically active agents.

For instance, the (R)-enantiomer of this compound, (1R)-1-(4-Fluoro-2-methylphenyl)ethan-1-ol, is a critical precursor in the synthesis of Doravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the management of HIV-1. biosynth.com The biochemical pathway affected by Doravirine is the inhibition of the HIV-1 reverse transcriptase enzyme, which is essential for viral replication. It is crucial to note that this inhibitory action is a function of the final Doravirine molecule and not a direct effect of the 1-(4-fluoro-2-methylphenyl)ethanol intermediate itself.

The structure of 1-(4-fluoro-2-methylphenyl)ethanol, featuring a fluorinated phenyl ring and an ethanol (B145695) group, suggests potential for interactions with enzymes that metabolize alcohols or aromatic compounds. The fluorine atom can enhance binding affinity to certain enzymes and receptors, a property observed in various fluorinated pharmaceuticals. However, without specific research, any discussion of its effects on pathways such as cytochrome P450-mediated metabolism remains speculative.

Future Research Directions and Unexplored Avenues for 1 4 Fluoro 2 Methylphenyl Ethanol

Development of More Efficient and Sustainable Asymmetric Synthetic Methodologies

The enantioselective synthesis of 1-(4-fluoro-2-methylphenyl)ethanol is crucial for its application in pharmaceuticals. Future research should prioritize the development of more efficient and environmentally friendly asymmetric synthetic methods.

Current research has explored biocatalytic and chemoenzymatic strategies. For instance, the enantioselective microbial reduction of the corresponding ketone has been achieved with high yields and enantiomeric excess using various microorganisms like Candida, Hansenula, and Pichia. nih.gov Additionally, alcohol dehydrogenases have been identified as effective catalysts for the selective bioreduction of related ketones. uniovi.es

However, there is a need to move beyond existing methods to develop more sustainable approaches. This includes:

Exploring Novel Biocatalysts: Screening for and engineering new enzymes with enhanced activity, stability, and substrate scope.

Green Chemistry Approaches: Investigating the use of greener solvents, reducing waste generation, and developing catalytic systems that can be easily recovered and reused. researchgate.net This aligns with the broader goal of making pharmaceutical manufacturing more sustainable.

One-Pot Syntheses: Designing one-pot reaction sequences that combine multiple synthetic steps, thereby increasing efficiency and reducing purification efforts. acs.org

| Synthetic Strategy | Key Advantages | Future Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions | Discovery and engineering of novel enzymes, process optimization for industrial scale-up |

| Chemoenzymatic Synthesis | Combines the selectivity of enzymes with the versatility of chemical catalysis | Development of novel chemoenzymatic cascades, integration with flow chemistry |

| Asymmetric Transfer Hydrogenation | Utilizes readily available hydrogen sources | Design of more active and selective ruthenium-prolinamide and other metal-ligand catalysts |

Exploration of Novel Catalytic Systems for Functionalization of the Compound

The functionalization of 1-(4-fluoro-2-methylphenyl)ethanol opens up possibilities for creating a diverse range of derivatives with potentially enhanced biological activities. Future research should focus on exploring novel catalytic systems to achieve this.

Recent advancements in catalysis, such as the use of Pd- and Ni-based systems for borylation and manganese-catalyzed peroxidation, offer promising avenues for the C-H functionalization of related aromatic compounds. acs.orgarabjchem.org Applying these and other modern catalytic methods to 1-(4-fluoro-2-methylphenyl)ethanol could lead to the synthesis of novel derivatives. For example, photocatalytic systems using catalysts like 4CzIPN are emerging as powerful tools for a variety of organic transformations under mild conditions. rsc.org

Key areas for exploration include:

C-H Functionalization: Developing selective methods to introduce new functional groups directly onto the aromatic ring or the ethyl side chain.

Cross-Coupling Reactions: Utilizing modern cross-coupling methodologies to form new carbon-carbon and carbon-heteroatom bonds.

Photoredox Catalysis: Harnessing the power of light to drive novel functionalization reactions under mild conditions.

Advanced Mechanistic Biological Studies Utilizing Biophysical Techniques

While some derivatives of 1-(4-fluoro-2-methylphenyl)ethanol have shown biological activity, a deeper understanding of their mechanisms of action at the molecular level is often lacking. researchgate.netnih.gov Future research should employ advanced biophysical techniques to elucidate these mechanisms.

Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography can provide detailed insights into how these compounds interact with their biological targets. nih.gov This knowledge is invaluable for structure-based drug design and the optimization of lead compounds.

| Biophysical Technique | Information Gained | Impact on Research |

| Surface Plasmon Resonance (SPR) | Real-time binding kinetics and affinity | Rapid screening of compound libraries and identification of high-affinity binders |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (enthalpy, entropy) | Understanding the driving forces of molecular recognition |

| NMR Spectroscopy | Structural information on ligand-protein complexes in solution | Elucidation of binding modes and conformational changes |

| X-ray Crystallography | High-resolution 3D structure of ligand-protein complexes | Detailed understanding of key interactions for structure-based design |

Computational Design and Predictive Modeling for Structure-Property Optimization

Computational chemistry and molecular modeling are powerful tools that can accelerate the drug discovery process. nih.gov Future research on 1-(4-fluoro-2-methylphenyl)ethanol and its derivatives should increasingly leverage these computational approaches.

Density Functional Theory (DFT) calculations can be used to predict the spectroscopic properties of new derivatives, aiding in their characterization. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these compounds with their biological activities, enabling the prediction of the potency of novel analogs. nih.gov Furthermore, machine learning algorithms can be employed to predict catalyst structures and reaction outcomes, guiding the design of more efficient synthetic routes. google.com

Integration of 1-(4-Fluoro-2-methylphenyl)ethanol into Advanced Materials and Niche Applications

Beyond its traditional role in medicinal chemistry, 1-(4-fluoro-2-methylphenyl)ethanol and its derivatives could find applications in materials science and other niche areas. The presence of the fluorophenyl group can impart unique properties, such as altered lipophilicity and electronic characteristics. mdpi.com

Potential areas for future investigation include:

Liquid Crystals: Investigating the potential of derivatives of 1-(4-fluoro-2-methylphenyl)ethanol to form liquid crystalline phases, which have applications in displays and sensors. google.com

Functional Polymers: Incorporating this chiral building block into polymers to create materials with specific optical or recognition properties.

Organic Solvent Nanofiltration: The development of robust membranes for pharmaceutical applications could potentially involve fluorinated compounds to enhance stability and performance. acs.org

By pursuing these future research directions, the scientific community can unlock the full potential of 1-(4-fluoro-2-methylphenyl)ethanol, leading to the development of new medicines, advanced materials, and innovative chemical technologies.

Q & A

Basic: What are the primary synthetic routes for 1-(4-Fluoro-2-methylphenyl)ethanol, and what methodological considerations are critical for yield optimization?

Answer:

The compound is typically synthesized via reduction of 1-(4-Fluoro-2-methylphenyl)ethanone (CAS 446-29-7) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous ethanol or tetrahydrofuran (THF). Key steps include:

- Substrate preparation : Ensure the ketone precursor is free of moisture to avoid side reactions.

- Reduction conditions : For NaBH₄, use ethanol as the solvent at 0–25°C for 2–4 hours; for LiAlH₄, reflux in THF under inert atmosphere .

- Workup : Quench excess reductant carefully (e.g., with aqueous NH₄Cl for NaBH₄) to prevent exothermic reactions.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) improves purity (>98%) .

Yield optimization : Catalyst stoichiometry (1.2–1.5 equivalents of reductant) and inert gas purging minimize oxidation byproducts.

Basic: What analytical techniques are essential for confirming the structure and purity of 1-(4-Fluoro-2-methylphenyl)ethanol?

Answer:

Basic: What safety protocols are mandated for handling 1-(4-Fluoro-2-methylphenyl)ethanol in laboratory settings?

Answer:

- Hazard mitigation : The compound causes skin/eye irritation (H315, H319) and respiratory irritation (H335). Use PPE: nitrile gloves, lab coat, and safety goggles .

- Ventilation : Conduct reactions in fume hoods to avoid vapor inhalation .

- Waste disposal : Collect organic waste in halogen-resistant containers; incinerate via licensed facilities .

- Risk assessment : Follow NFPA guidelines (e.g., flammability, reactivity) and reference "Prudent Practices in the Laboratory" for spill management .

Advanced: How can enantioselective synthesis of (R)- and (S)-1-(4-Fluoro-2-methylphenyl)ethanol be achieved?

Answer:

- Biocatalytic reduction : Use Daucus carota (carrot) cells in aqueous medium to reduce the ketone precursor. Exogenous reductants (e.g., glucose) enhance enantiomeric excess (ee) to >90% for the (S)-enantiomer .

- Chiral catalysts : Employ iridium complexes with N-heterocyclic carbene ligands in THF/H₂O. Optimize pH (6–8) and temperature (25–40°C) to achieve >80% ee .

- Resolution : Chiral column chromatography (Chiralpak IA, hexane/isopropanol) separates racemic mixtures .

Critical analysis : Biocatalysis offers greener synthesis but requires longer reaction times (24–48 hours) vs. chemical methods (4–6 hours).

Advanced: What computational modeling approaches predict the reactivity of 1-(4-Fluoro-2-methylphenyl)ethanol in nucleophilic substitutions?

Answer:

- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states for SN2 reactions (e.g., hydroxyl substitution with thionyl chloride).

- Solvent effects : PCM models simulate ethanol/water mixtures; dielectric constants impact activation energy .

- SAR studies : Hammett constants (σ) quantify electron-withdrawing effects of the fluorine substituent on reaction rates .

Contradictions : Experimental yields may deviate from DFT predictions due to steric hindrance from the methyl group.

Advanced: How does 1-(4-Fluoro-2-methylphenyl)ethanol participate in multi-step syntheses of complex heterocycles?

Answer:

- Click chemistry : React with azides (e.g., 2-azido-1-phenylethanol) under Cu(I) catalysis to form triazole derivatives. Optimize CuSO₄/sodium ascorbate ratios (1:2) in THF/H₂O (1:1) at 60°C .

- Protection/deprotection : Use TBSCl in DMF to protect the hydroxyl group before Friedel-Crafts alkylation .

Yield challenges : Steric bulk from the fluoromethyl group reduces electrophilic aromatic substitution efficiency (50–60% yields) .

Advanced: What are the stability profiles of 1-(4-Fluoro-2-methylphenyl)ethanol under varying pH and temperature conditions?

Answer:

| Condition | Stability | Degradation Products | References |

|---|---|---|---|

| Acidic (pH 2) | Unstable: 50% decomposition in 24 hours (25°C) | 4-Fluoro-2-methylbenzaldehyde via oxidation. | |

| Alkaline (pH 10) | Stable: <5% degradation in 72 hours (25°C) | None detected. | |

| Thermal (100°C) | Dehydrates to styrene derivative after 2 hours. | 1-(4-Fluoro-2-methylphenyl)ethylene. |

Storage recommendations : Store at 2–8°C under argon in amber vials to prevent photodegradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.